molecular formula C21H21N3O5S B2524486 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 954707-28-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

Cat. No.: B2524486
CAS No.: 954707-28-9
M. Wt: 427.48
InChI Key: IDTSFJPNOYEVHU-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoline and tetrahydroisoquinoline moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoindoline and tetrahydroisoquinoline cores, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups could be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents, allowing for the creation of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of analogs with different functional groups.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique structural features and reactivity, contributing to the development of new synthetic methodologies.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound shows promise in drug discovery, particularly in the development of new therapeutic agents for various diseases.

    Industry: Its unique properties make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide stands out due to its combined isoindoline and tetrahydroisoquinoline structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-2-30(28,29)23-10-9-14-7-8-16(11-15(14)12-23)22-19(25)13-24-20(26)17-5-3-4-6-18(17)21(24)27/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTSFJPNOYEVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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